Methyl 2,6-dimethylbenzoate Methyl 2,6-dimethylbenzoate
Brand Name: Vulcanchem
CAS No.: 14920-81-1
VCID: VC20953423
InChI: InChI=1S/C10H12O2/c1-7-5-4-6-8(2)9(7)10(11)12-3/h4-6H,1-3H3
SMILES: CC1=C(C(=CC=C1)C)C(=O)OC
Molecular Formula: C10H12O2
Molecular Weight: 164.2 g/mol

Methyl 2,6-dimethylbenzoate

CAS No.: 14920-81-1

Cat. No.: VC20953423

Molecular Formula: C10H12O2

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,6-dimethylbenzoate - 14920-81-1

Specification

CAS No. 14920-81-1
Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
IUPAC Name methyl 2,6-dimethylbenzoate
Standard InChI InChI=1S/C10H12O2/c1-7-5-4-6-8(2)9(7)10(11)12-3/h4-6H,1-3H3
Standard InChI Key XJMULMWDHLJUKP-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)C(=O)OC
Canonical SMILES CC1=C(C(=CC=C1)C)C(=O)OC

Introduction

Methyl 2,6-dimethylbenzoate is an organic compound with the molecular formula C₁₀H₁₂O₂. It is a methyl ester derivative of 2,6-dimethylbenzoic acid and exhibits aromatic properties. This compound is utilized in various chemical and industrial applications due to its versatility in organic synthesis.

Synthesis Methods

Methyl 2,6-dimethylbenzoate can be synthesized through the esterification of 2,6-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production

In industrial settings, continuous flow processes are often employed where 2,6-dimethylbenzoic acid and methanol are fed into a reactor with an acid catalyst. The reaction mixture is then heated, and the ester product is separated and purified through distillation.

Types of Reactions

  • Oxidation: This compound can be oxidized to form 2,6-dimethylbenzoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Reduction reactions convert the ester group to an alcohol group using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH4).

  • Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.

Major Products Formed

Reaction TypeProduct
Oxidation2,6-Dimethylbenzoic Acid
Reduction2,6-Dimethylbenzyl Alcohol
SubstitutionVarious substituted methyl benzoates

Applications in Organic Synthesis

Methyl 2,6-dimethylbenzoate serves as a crucial intermediate in organic synthesis for preparing various compounds:

  • Pharmaceuticals: Used as a building block for synthesizing biologically active molecules.

  • Agricultural Chemicals: Acts as an intermediate in synthesizing agrochemicals.

A study demonstrated its use in synthesizing novel anti-inflammatory agents by facilitating key intermediates that showed significant biological activity against inflammation markers in vitro.

Table: Application Areas

Application AreaRole/Concentration
PharmaceuticalsIntermediate
Agricultural ChemicalsIntermediate
Fragrance IndustryAroma Component

Table: Biological Activities

Recent studies indicate potential biological activities:

Molecular ActivityDescription
Molecular Antioxidant PropertiesScavenges free radicals; potential use in nutraceuticals
Molecular Antimicrobial ActivityExhibits effectiveness against certain bacterial strains

The antimicrobial activity was tested against Pseudomonas aeruginosa, showing moderate inhibition zones compared to gentamicin.

Hydrolytic Stability

This article provides comprehensive insights into Metyl dimethylenzene derivatives focusing on their chemical properties applications within pharmaceutical agricultural industries alongside their biological activities

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